![molecular formula C16H21ClFN3O3 B1262574 N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1262574.png)
N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride
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Overview
Description
N-[5-Fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide; hydron; chloride is a N-acyl-amino acid. It has a role as an anticoronaviral agent.
Scientific Research Applications
1. Pharmacological Properties
N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide; hydrochloride and similar compounds have shown potential in pharmacological research. For instance, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has demonstrated high σ1 receptor affinity, indicating its potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016). Similarly, compounds with structural similarities have been found effective in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
2. Antifungal Applications
Some derivatives of this compound, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as fungicidal agents against Candida and Aspergillus species, showcasing their broad antifungal in vitro activity against various fungi species (Bardiot et al., 2015).
3. Potential in Antiplasmodial Research
Compounds structurally similar to N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide; hydrochloride have shown preliminary results in antiplasmodial activity against Plasmodium falciparum. This suggests their potential role in malaria research (Mphahlele et al., 2017).
4. Neurological Applications
Research into chiral alkoxymethyl morpholine analogs has found compounds with high selectivity and potency as dopamine D4 receptor antagonists, indicating their potential applications in neurological research (Witt et al., 2016).
5. Anti-inflammatory Activity
Derivatives of this compound, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
properties
Product Name |
N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride |
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Molecular Formula |
C16H21ClFN3O3 |
Molecular Weight |
357.81 g/mol |
IUPAC Name |
N-[5-fluoro-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H20FN3O3.ClH/c1-11(21)18-15-13-10-12(17)2-3-14(13)20(16(15)22)5-4-19-6-8-23-9-7-19;/h2-3,10,15H,4-9H2,1H3,(H,18,21);1H |
InChI Key |
FAQGPGQGIRRZQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1C2=C(C=CC(=C2)F)N(C1=O)CCN3CCOCC3.Cl |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)F)N(C1=O)CCN3CCOCC3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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